Clofentezine Metabolite 1
Description
Contextualization of Clofentezine (B1669202) as a Parent Acaricide
Clofentezine is a specific acaricide that functions primarily as an ovicide, with some activity against the early motile stages of mites. inchem.org Belonging to the tetrazine group of chemicals, its mode of action involves the inhibition of mite growth. herts.ac.uk The chemical name for clofentezine is 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine. inchem.org It is utilized in agriculture to control mite populations on a variety of crops. canada.cafederalregister.gov Due to its application in the environment, the biotransformation of clofentezine is a subject of scientific interest.
Significance of Metabolite Formation in Xenobiotic Biotransformation
When a foreign compound (xenobiotic) like clofentezine is introduced into a biological system, it undergoes a series of metabolic processes collectively known as biotransformation. This is a natural defense mechanism in organisms to detoxify and eliminate foreign substances. These processes, often enzymatic, modify the chemical structure of the parent compound, leading to the formation of metabolites.
The formation of metabolites is significant for several reasons. Metabolites can have different physical and chemical properties compared to the parent compound, which can affect their solubility, persistence, and mobility in the environment. Furthermore, the toxicological profile of a metabolite can differ significantly from that of the parent compound; it may be less toxic, equally toxic, or in some cases, more toxic (a process known as bioactivation). Therefore, a comprehensive understanding of a xenobiotic's impact requires the identification and study of its metabolites. In mammals, the metabolism of clofentezine involves processes such as hydroxylation and the replacement of chlorine atoms with methylthio groups. epa.gov
Definition and Nomenclature of Clofentezine Metabolite 1
This compound is chemically identified as 2-Chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol. molcan.com It is also commonly referred to as 3-hydroxy-clofentezine. herts.ac.uk This nomenclature indicates that it is a hydroxylated derivative of the parent compound, clofentezine, where a hydroxyl group (-OH) has been added to the number 3 position of one of the phenyl rings.
The formation of hydroxylated metabolites is a common pathway in the biotransformation of clofentezine. Studies have shown that in addition to the 3-hydroxy position, hydroxylation can also occur at the 4 and 5 positions of the phenyl ring, leading to the formation of 4-hydroxy-clofentezine and 5-hydroxy-clofentezine, respectively. herts.ac.ukinchem.org In some animal studies, 3-hydroxy-clofentezine has been identified as a minor metabolite. inchem.org For instance, in baboons, it was found in both free and conjugated forms, accounting for a small percentage of the urinary metabolites. inchem.org
Below is a data table detailing the chemical identity of this compound.
| Property | Value |
| Common Name | This compound |
| Systematic Name | 2-Chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol |
| Synonym | 3-hydroxy-clofentezine |
| CAS Number | 107595-49-3 |
| Molecular Formula | C₁₄H₈Cl₂N₄O |
| Molecular Weight | 319.15 g/mol |
Research Gaps and Objectives for this compound Investigations
While the metabolism of clofentezine has been studied, much of the focus has been on the parent compound and the more abundant metabolites, such as 4-hydroxy-clofentezine in certain animal species. federalregister.govepa.gov There is a comparative lack of specific research dedicated solely to this compound (3-hydroxy-clofentezine).
Consequently, several research gaps can be identified. There is limited publicly available data on the specific toxicological profile of this compound. Furthermore, detailed studies on its environmental fate, including its persistence, mobility, and potential for bioaccumulation in different environmental compartments like soil and water, are not extensively documented.
Future research objectives should therefore focus on:
Isolation and Characterization: Developing robust analytical methods for the isolation and quantification of this compound in various biological and environmental matrices.
Toxicological Assessment: Conducting comprehensive toxicological studies to determine the specific activity and potential risks associated with this metabolite.
Environmental Fate and Behavior: Investigating the degradation pathways, mobility, and persistence of this compound in soil and aquatic systems to fully understand its environmental footprint.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Biotransformation of Clofentezine to Metabolite 1
In Vivo Metabolic Pathways in Non-Human Organisms
The metabolism of clofentezine (B1669202) has been studied in a range of non-human organisms, including rats, mice, rabbits, dogs, calves, and baboons. inchem.orginchem.org These studies reveal that the metabolic fate of clofentezine is qualitatively similar across these species, although quantitative differences exist. inchem.orginchem.org The primary routes of metabolism are hydroxylation and the replacement of a chlorine atom with a methylthio group. inchem.orgchinese-pesticide.com
Hydroxylation as a Primary Biotransformation Route
Hydroxylation represents a major pathway in the biotransformation of clofentezine. inchem.orginchem.org This process involves the introduction of a hydroxyl (-OH) group onto the phenyl ring of the clofentezine molecule. inchem.orgepa.gov Specifically, hydroxylation can occur at the 3, 4, or 5 positions of the phenyl ring. inchem.orgepa.gov The resulting hydroxylated metabolites can exist in both free and conjugated forms in the urine and feces of exposed organisms. inchem.org In some species, such as calves and baboons, hydroxylation is the most prominent metabolic pathway. inchem.orginchem.org For instance, in baboons, 4-hydroxy-clofentezine, in both its free and conjugated forms, accounted for over 70% of the urinary metabolites. inchem.org
Methylthiolation and Other Conjugative Pathways
Another significant biotransformation pathway for clofentezine involves methylthiolation. inchem.orginchem.org This pathway includes the replacement of the chlorine atom on one of the phenyl rings with a methylthio (-SCH3) group, often accompanied by hydroxylation at the 3-phenyl position. inchem.org This results in the formation of metabolites such as 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine. inchem.orginchem.org This methylthiolation route is particularly dominant in rodents and rabbits. inchem.orginchem.org
Following these primary transformation steps, the metabolites can undergo further conjugation. inchem.org It is likely that both hydroxylated and methylthiolated metabolites are present not only in their free forms but also as conjugates of glutathione (B108866), mercapturic acid, and cysteine. inchem.org In baboons, the conjugated form of 4-hydroxy-clofentezine is the β-glucuronide conjugate. inchem.org
Species-Specific Variations in Metabolic Enzyme Activities
The relative importance of the hydroxylation and methylthiolation pathways varies significantly among different species, indicating species-specific differences in the activities of the metabolic enzymes involved. inchem.orginchem.orgpublications.gc.ca
| Species | Predominant Metabolic Pathway | Reference |
| Calves | Hydroxylation | inchem.orginchem.org |
| Baboons | Hydroxylation | inchem.orginchem.org |
| Rodents (Rats, Mice) | Methylthiolation | inchem.orginchem.org |
| Rabbits | Methylthiolation | inchem.orginchem.org |
Table 1. Predominant metabolic pathways of clofentezine in various non-human species.
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the metabolism of a wide array of xenobiotics, including pesticides. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions, such as hydroxylation. nih.govmdpi.com In the case of clofentezine, studies have shown that it can induce the activity of cytochrome P450 enzymes in rats. inchem.orgfao.org This induction suggests the involvement of CYP enzymes in the oxidative metabolism of clofentezine, which would include the hydroxylation of its phenyl rings. inchem.orgnih.govmdpi.com
UDP-glucuronosyltransferases (UGTs) are a key family of enzymes involved in phase II metabolism. xenotech.comfrontiersin.orgnih.gov They catalyze the conjugation of glucuronic acid to various substrates, including the hydroxylated metabolites of xenobiotics, making them more water-soluble and easier to excrete. frontiersin.orgnih.gov The formation of β-glucuronide conjugates of hydroxylated clofentezine metabolites, such as 4-hydroxy-clofentezine in baboons, points to the involvement of UGTs in the metabolic pathway. inchem.orgxenotech.com Studies have demonstrated that clofentezine is a potent inducer of uridine (B1682114) diphosphoglucuronyl transferase (UDPGT) in rats, further supporting the role of these enzymes in the conjugation of its metabolites. fao.org
In Vitro Metabolism Studies and Enzyme Systems
Hepatic Microsomal Metabolism (Non-Human)
Studies on non-human mammalian models, particularly rats and mice, have demonstrated that the liver is a primary site for clofentezine metabolism. The administration of clofentezine has been shown to induce the activity of hepatic microsomal mixed-function oxidases. inchem.orgepa.gov Specifically, high dietary concentrations led to significant increases in the levels of cytochrome P450 and cytochrome b5. inchem.org These enzymes are central to Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make xenobiotics more water-soluble. abdn.ac.uk In the case of clofentezine, these enzymes catalyze oxidative processes. nih.gov
The induction of these enzyme systems suggests an adaptive response to metabolize the compound. For instance, in mice fed high doses of clofentezine, a threefold increase in cytochrome P450 and cytochrome b5 activities was observed compared to controls. inchem.org
Table 1: Effect of Clofentezine on Hepatic Microsomal Enzymes in Male CD-1 Mice
| Enzyme | Dietary Concentration | Duration | Finding |
| Cytochrome P450 | 27,000 ppm | 8 weeks | 3-fold increase in activity. inchem.org |
| Cytochrome b5 | 27,000 ppm | 8 weeks | 3-fold increase in activity. inchem.org |
| Aniline hydroxylase | 27,000 ppm | 8 weeks | Significant increase in activity. inchem.org |
Identification of Intermediate Metabolites
In animal metabolism studies, the primary biotransformation pathways involve modifications to the phenyl ring of the clofentezine molecule, while keeping the tetrazine ring intact. inchem.org The main routes are hydroxylation at various positions on the phenyl ring and the substitution of the chlorine atom with a methylthio group. inchem.org Consequently, metabolites identified in the urine and feces of species like rats, mice, and baboons are predominantly free and conjugated hydroxylated derivatives of clofentezine. inchem.orgepa.gov
However, degradative pathways observed in plants and the environment involve the cleavage of the central tetrazine ring. This leads to a different set of metabolites, including precursors to the compound class of interest. This plant-specific degradation pathway generates metabolites such as 2-chlorobenzonitrile (B47944), 2-chlorobenzamide, and ultimately 2-chlorobenzoic acid. publications.gc.ca The formation of 2-chlorobenzoic acid (3-amino-1,2,4-triazol-5-yl)amide would necessitate the cleavage of the tetrazine ring and subsequent reaction of a resulting fragment with a 2-chlorobenzoic acid derivative, a pathway not explicitly detailed in the reviewed literature.
Biotransformation in Plant Matrices
Metabolism studies in various plants show a consistent pattern where the parent clofentezine is the most significant component of the extractable residue. publications.gc.ca However, distinct degradation pathways that are not observed in animals also occur.
Enzymatic and Non-Enzymatic Degradation Pathways in Plants
In plants, a key degradation pathway involves the cleavage of the tetrazine ring. publications.gc.ca This process is not found in rat metabolism studies. publications.gc.ca The cleavage results in the formation of 2-chlorobenzonitrile. publications.gc.cafao.org This intermediate can be further oxidized to yield other metabolites. publications.gc.ca The degradation can proceed through both enzymatic and non-enzymatic reactions, such as hydrolysis. unl.edu
Table 2: Key Metabolites from Clofentezine Degradation in Plants
| Metabolite | Formation Pathway | Reference |
| 2-chlorobenzonitrile | Cleavage of the tetrazine ring. | publications.gc.cafao.org |
| 2-chlorobenzamide | Oxidation of 2-chlorobenzonitrile. | publications.gc.ca |
| 2-chlorobenzyl alcohol | Oxidation of 2-chlorobenzonitrile. | publications.gc.ca |
| 2-chlorobenzoic acid | Further oxidation; hydrolysis of bound residues. | publications.gc.cafao.org |
Conjugation Reactions in Plant Tissues
Following the initial Phase I degradation, plant tissues can perform Phase II conjugation reactions to increase the water solubility of metabolites, preparing them for sequestration or elimination. abdn.ac.ukunl.edu In studies on apples, a portion of the residue was found to be bound, and upon acid hydrolysis, these bound residues yielded 2-chlorobenzoic acid. fao.org This indicates that metabolites of clofentezine, likely including 2-chlorobenzoic acid or its precursors, undergo conjugation with endogenous plant molecules. fao.org While the specific conjugates were not identified in the provided sources, Phase II reactions in plants typically involve conjugation with sugars, amino acids, or glutathione. unl.edu
Environmental Biotransformation Processes
In the environment, clofentezine dissipates in soil and water through biotic and abiotic processes. awhhe.am Biotransformation in soil is dependent on microbial activity, while hydrolysis can also be a significant factor in degradation. awhhe.am The rate of degradation is notably influenced by pH, with faster breakdown occurring in more alkaline conditions. fao.orgacademicjournals.org
Studies show that clofentezine hydrolyzes to form several products, including 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, which can then rapidly transform into other compounds like 2-chlorobenzonitrile and 2-chlorobenzamide. epa.gov In aerobic soil studies, major metabolites identified included 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, N,N'-bis-(2-chlorobenzoyl)-hydrazine, 2-chlorobenzamide, and 2-chlorobenzoic acid. fao.org The half-life of clofentezine in the environment varies widely based on the specific conditions.
Table 3: Environmental Fate and Transformation of Clofentezine
| Matrix | Condition | Half-Life (DT50) | Major Transformation Products | Reference |
| Soil | Aerobic, laboratory (22°C) | 4 to 8 weeks | 2-chlorobenzoic acid, 2-chlorobenzamide | awhhe.amfao.org |
| Soil | Field conditions | 19 to 73 days | Not specified | awhhe.am |
| Water | pH 7 (25°C) | ~1 day | 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, 2-chlorobenzonitrile, 2-chlorobenzamide | epa.gov |
| Water | pH 9 | <0.1 day | 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, 2-chlorobenzonitrile, 2-chlorobenzamide | academicjournals.orgepa.gov |
| Water | pH 4 | Stable (>5 days) | None significant | academicjournals.orgepa.gov |
Microbial Degradation in Soil and Aquatic Systems
The breakdown of clofentezine by microorganisms is a significant pathway for its dissipation in both terrestrial and aquatic environments. While a variety of metabolites can be formed, hydroxylation represents a major metabolic route. inchem.org This process involves the introduction of a hydroxyl (-OH) group onto one of the phenyl rings of the clofentezine molecule.
In soil, the rate of clofentezine degradation is influenced by microbial activity. Studies have shown that the half-life of clofentezine in aerobic soils can range from 4 to 8 weeks. epa.gov The process leads to the formation of several degradative products, including those resulting from the opening of the tetrazine ring, such as 2-chlorobenzoic (2-chlorobenzylidene) hydrazide. epa.gov While direct evidence from the provided search results specifically detailing the microbial formation of 2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol is limited, the established importance of hydroxylation as a microbial metabolic pathway suggests it is a plausible route for the formation of this specific hydroxylated metabolite. inchem.org
In aquatic systems, the persistence of clofentezine is highly dependent on the pH of the water, with degradation being more rapid in alkaline conditions. academicjournals.org Hydrolysis, which can be microbially mediated, is a key process. epa.gov Similar to soil environments, hydroxylation is a recognized biotransformation pathway in aquatic settings, potentially leading to the formation of various hydroxylated clofentezine derivatives.
Table 1: Microbial Degradation of Clofentezine in Soil
| Soil Type | Half-life (weeks) | Major Degradation Products | Reference |
| Clay | 4 | 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, N,N'-bis(2-chlorobenzoyl) hydrazine, 2-chlorobenzoic acid, 2-chlorobenzamide | epa.gov |
| Loamy Sand | 6 | 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, N,N'-bis(2-chlorobenzoyl) hydrazine, 2-chlorobenzoic acid, 2-chlorobenzamide | epa.gov |
| Clay Loam | 8 | 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, N,N'-bis(2-chlorobenzoyl) hydrazine, 2-chlorobenzoic acid, 2-chlorobenzamide | epa.gov |
Photolytic Transformation Pathways
Sunlight can also induce the transformation of clofentezine, a process known as photolysis or photodegradation. This abiotic degradation pathway is particularly relevant for residues on plant surfaces and in the upper layers of water bodies.
Aqueous photodegradation studies of clofentezine have demonstrated that the primary transformation products are typically the result of the cleavage of the tetrazine ring. epa.gov In a study conducted in a pH 5.05 acetate (B1210297) buffer, the main photoproducts identified after 31 days were 2-chlorobenzonitrile and 2-chlorobenzaldehyde. epa.gov
Table 2: Photodegradation Products of Clofentezine in Water
| Photoproduct | Percentage after 31 days | Reference |
| 2-chlorobenzonitrile | 74.6% | epa.gov |
| 2-chlorobenzaldehyde | 8.3% | epa.gov |
| Parent Clofentezine | 5.7% | epa.gov |
| 2-chlorobenzamide | 1.3% | epa.gov |
While these ring-opening products are the most abundant under the studied photolytic conditions, the potential for direct hydroxylation of the phenyl ring via photochemical reactions cannot be entirely ruled out as a minor pathway, which could contribute to the formation of hydroxylated metabolites like Clofentezine Metabolite 1. However, the available research primarily highlights the formation of other degradation products through photolysis. epa.gov
Disposition and Toxicokinetics of Clofentezine Metabolite 1 in Non Human Organisms
Absorption and Bioavailability in Diverse Species
Studies in several animal species, including rats, mice, dogs, rabbits, and baboons, have shown that orally administered clofentezine (B1669202) is readily absorbed from the gastrointestinal tract. inchem.orgepa.gov In rats, at least half of an oral dose is absorbed. inchem.orgfao.org The absorption appears to be dose-dependent, with a higher proportion of the dose being absorbed at lower concentrations. publications.gc.ca
Distribution Profile in Animal Tissues and Organs
Once absorbed, clofentezine and its metabolites are distributed to various tissues and organs. The liver and kidneys consistently show the highest concentrations of residues across multiple species. inchem.orgepa.govepa.gov
In rats, whole-body autoradiography revealed significant radioactivity in the liver, kidneys, and gut 24 hours after oral administration. inchem.org Over a 25-day period of administration, residue levels reached a plateau in various organs between 5 and 10 days, with the highest concentrations found in the liver. inchem.org After 25 days, liver concentrations were 2 to 4 times higher than after a single day, and fat residues were approximately 8 times higher. inchem.org Small amounts of residues have also been found to persist in the adrenals and blood plasma. inchem.org
In dogs, following oral administration, the highest residue concentrations were detected in the bile, liver, and thyroid. inchem.orginchem.org In baboons, the highest concentrations of radioactivity were found in fat, liver, and kidneys. inchem.org Studies in ruminants, such as goats and cows, have identified 4-hydroxyclofentezine as the major metabolite in the liver, kidney, fat, and milk. federalregister.govepa.govnih.gov
| Species | Tissue/Organ | Key Findings | Citations |
| Rats | Liver | Major site for distribution and residue accumulation. Concentrations increase with repeated dosing. | inchem.orgepa.govinchem.org |
| Kidneys | High levels of radioactivity detected. | inchem.orgepa.govinchem.org | |
| Fat | Residues were about 8 times higher after 25 days compared to a single day. | inchem.orginchem.org | |
| Adrenals | Persistent, small amounts of residues found. | inchem.orginchem.org | |
| Dogs | Liver | High residue concentrations detected. | inchem.orginchem.org |
| Bile | Highest residue concentration found here. | inchem.org | |
| Thyroid | High residue concentrations detected. | inchem.org | |
| Baboons | Fat | Highest concentrations of radioactivity detected. | inchem.org |
| Liver | Highest concentrations of radioactivity detected. | inchem.org | |
| Kidneys | Highest concentrations of radioactivity detected. | inchem.org | |
| Ruminants (Goats, Cows) | Liver, Kidney, Fat, Milk | 4-hydroxyclofentezine is the major metabolite. | federalregister.govepa.govnih.gov |
Elimination and Excretion Routes
The primary route of elimination for clofentezine and its metabolites is through the feces. inchem.orgpublications.gc.caepa.govinchem.org This is consistent across various species, including rats, mice, dogs, and baboons, where 70-80% of the administered dose is excreted via this pathway. epa.govepa.gov
In rats, at low doses, approximately 20-35% of the dose is excreted in the urine, while the remainder is found in the feces. publications.gc.cainchem.org However, at higher doses, fecal excretion increases to 95-98% of the administered dose. epa.govepa.gov The significant fecal excretion is thought to be due to biliary excretion rather than a lack of absorption. publications.gc.ca The plasma half-life of clofentezine in rats is relatively short, estimated to be between 1.6 and 3.6 hours. inchem.orgepa.gov
In dogs, excretion is almost entirely through the feces (around 94%), with only about 2% of the dose recovered in the urine. inchem.orginchem.org In mice, approximately three-quarters of the recovered dose is eliminated in the feces. inchem.org
| Species | Primary Excretion Route | Secondary Excretion Route | Key Findings | Citations |
| Rats | Feces | Urine | 70-80% excreted in feces at low doses, increasing to 95-98% at high doses. 20-35% excreted in urine at low doses. | epa.govpublications.gc.caepa.govinchem.org |
| Mice | Feces | Urine | About 75% of the dose is excreted in the feces. | inchem.org |
| Dogs | Feces | Urine | Approximately 94% of the dose is excreted in the feces, with only 2% in the urine. | inchem.orginchem.org |
| Baboons | Feces | Urine | The metabolic pattern is similar to that of rats, with higher excretion in the feces. | inchem.org |
Bioaccumulation Potential in Non-Human Biota
The potential for bioaccumulation of clofentezine and its metabolites has been assessed, particularly in aquatic organisms. Studies on bluegill sunfish have indicated that clofentezine does not accumulate to a significant extent in either edible or non-edible tissues. epa.gov Plateau concentrations in fish were reached in approximately three days, after which no significant further accumulation occurred. epa.gov Less than 6% of the total accumulated radioactivity was found in the edible tissue. epa.gov This suggests a low potential for bioaccumulation in fish under environmental conditions, which is further supported by the compound's relatively short hydrolytic half-life. epa.gov Concerns have been raised about the high potential for bioaccumulation, but specific data on the bioaccumulation of Clofentezine Metabolite 1 is limited. europa.eu
Placental Transfer Dynamics in Experimental Animal Models
Studies in pregnant rats have demonstrated that clofentezine and its metabolites can cross the placental barrier. inchem.orgfao.org However, the placenta appears to act as a partial barrier. inchem.org Following administration of radiolabelled clofentezine to pregnant rats, the concentrations of radioactivity in the fetuses and placenta were found to be about five times lower than those in the maternal plasma. inchem.orgfao.org These fetal and placental concentrations were also lower than in most maternal tissues, with the exception of the liver, kidney, and fat, which retained higher concentrations. inchem.org
Environmental Fate and Degradation Kinetics of Clofentezine Metabolite 1
Aerobic and Anaerobic Degradation in Soil Systems
Influence of Soil pH and Organic Carbon Content
The degradation of clofentezine (B1669202), the precursor to Metabolite 1, is significantly affected by soil pH. fao.org Higher soil pH levels tend to accelerate the degradation process. fao.org Conversely, the organic carbon content of the soil does not appear to have a strong influence on the degradation rates of clofentezine. fao.org Soil pH affects microbial activity and the chemical stability of pesticides, which in turn influences their degradation rates. wur.nlnih.gov
Half-Life Determination in Various Soil Types
The half-life of the parent compound, clofentezine, in aerobic soil metabolism studies ranges from approximately 2 to 12 weeks. fao.org In one study, the half-lives were observed to be between 4 to 8 weeks and 9 to 12 weeks in another. epa.gov Field dissipation trials have shown the half-life of clofentezine to be between 14 days and approximately 6 months. fao.org The half-life can vary based on soil type, with studies conducted on clay loam, loamy sand, and clay soils. fao.orgepa.gov
Table 1: Aerobic Soil Half-Life of Clofentezine in Different Studies
Hydrolysis in Aquatic Environments
The hydrolysis of clofentezine, which leads to the formation of Clofentezine Metabolite 1 (2-chlorobenzoic (2-chlorobenzylidene) hydrazide), is highly dependent on the pH of the water. epa.govacademicjournals.org The rate of hydrolysis increases significantly with higher pH, indicating that the compound is more stable in acidic water and less persistent in alkaline water. academicjournals.org The half-life of clofentezine due to hydrolysis can range from over 248 days at a pH of 4.95 to as little as 4.3 days at a pH of 9.18. epa.gov At a neutral pH of approximately 6.98, the half-life is around 34.4 days. epa.gov The primary product of this hydrolysis is 2-chlorobenzoic (2-chlorobenzylidene) hydrazide. epa.gov
Table 2: Hydrolysis Half-Life of Clofentezine at Different pH Levels
Photolysis in Water and on Surfaces
Photodegradation, or photolysis, is another pathway for the breakdown of clofentezine. In aqueous solutions, the photolysis of clofentezine is relatively rapid, with a reported half-life of less than 7 days in a pH 5.05 acetate (B1210297) buffer. epa.gov The main photoproduct in water is 2-chlorobenzonitrile (B47944). epa.gov On soil surfaces, however, clofentezine is relatively stable to photodegradation, with a half-life greater than 31 days under tested conditions. epa.gov
Identification of Secondary Degradation Products and Their Fate
The primary metabolite, 2-chlorobenzoic (2-chlorobenzylidene) hydrazide (this compound), can further degrade into other compounds. epa.gov The main secondary degradation products identified include 2-chlorobenzonitrile and 2-chlorobenzamide. epa.gov In aerobic soil metabolism studies, other minor metabolites such as N,N'-bis-(2-chlorobenzoyl)-hydrazine and 2-chlorobenzoic acid have also been detected. fao.org These secondary metabolites are also found to decline relatively quickly in terrestrial and aerobic aquatic environments. canada.ca
Table 3: Major and Secondary Degradation Products of Clofentezine
Advanced Analytical Methodologies for Clofentezine Metabolite 1
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step in the analysis of pesticide residues, aiming to isolate the target analyte from interfering matrix components. For Clofentezine (B1669202) Metabolite 1, several techniques have been developed to handle the complexity of food and environmental samples.
QuEChERS-based Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for pesticide residue analysis in various food and agricultural samples due to its simplicity and efficiency. phenomenex.com The procedure generally involves two main steps: an extraction phase followed by a clean-up phase. phenomenex.com
For the analysis of clofentezine and its metabolites, a modified QuEChERS approach is often employed. tandfonline.com The process begins with the homogenization of the sample, such as tangerine or soil, followed by extraction with an organic solvent, typically acetonitrile (B52724). tandfonline.comeurl-pesticides.eu A salt and buffer mixture is then added to induce phase separation and stabilize the analytes. phenomenex.comeurl-pesticides.eu
Following extraction, a dispersive solid-phase extraction (dSPE) clean-up step is performed. phenomenex.comtandfonline.com This involves adding a solid sorbent to the extract to remove interfering substances like fats, sugars, and pigments. phenomenex.com For clofentezine analysis, a combination of primary and secondary amine (PSA) and C18 sorbents is commonly used for the clean-up of tangerine samples. tandfonline.com In some applications, particularly for high-fat matrices like pet feed, a freezing-out step has been effectively used as a standalone clean-up strategy within the QuEChERS workflow. ulpgc.es
The QuEChERS method has demonstrated good performance in terms of recovery and precision for a wide range of pesticides, including clofentezine, in various cereal crops like wheat, rye, oat, and rice. eurl-pesticides.eu
Table 1: QuEChERS Method Parameters for Clofentezine Analysis
| Parameter | Details | Source |
| Sample Type | Tangerine, Soil | tandfonline.com |
| Extraction Solvent | Acetonitrile | tandfonline.comeurl-pesticides.eu |
| Clean-up Sorbents (dSPE) | Primary and Secondary Amine (PSA), C18 | tandfonline.com |
| Alternative Clean-up | Freezing-out (for high-fat matrices) | ulpgc.es |
Solid-Phase Extraction (SPE) and Dispersive SPE
Solid-Phase Extraction (SPE) is a versatile and widely used technique for the selective extraction and concentration of analytes from complex samples. mdpi.com It relies on the partitioning of compounds between a solid sorbent and a liquid phase. mdpi.com For the analysis of clofentezine and its metabolites, various SPE sorbents and formats have been utilized.
In one method for analyzing fruit samples, after an initial liquid-liquid extraction with an acetone (B3395972) and hexane (B92381) mixture, the extract is passed through a silica (B1680970) solid-phase extraction cartridge for clean-up. iaea.org The clofentezine is then eluted from the cartridge, and the solvent is evaporated before reconstitution for analysis. iaea.org
Dispersive SPE (dSPE), a key component of the QuEChERS method, involves adding the sorbent directly to the sample extract. phenomenex.comtandfonline.com This approach is efficient and requires minimal solvent. For clofentezine analysis in tea, a dSPE method using a mixture of PSA, C18, and multi-walled carbon nanotubes has been reported. acs.org
Magnetic solid-phase extraction (MSPE) is an innovative variation of SPE that utilizes magnetic nanoparticles as the sorbent. This allows for easy separation of the sorbent from the sample solution using an external magnet. Multi-walled carbon nanotubes have been employed as adsorbents in MSPE for the extraction of heterocyclic pesticides, including clofentezine, from environmental water samples. mdpi.com
Table 2: SPE and dSPE Parameters for Clofentezine Analysis
| Technique | Sorbent | Matrix | Source |
| SPE | Silica Cartridge | Fruit | iaea.org |
| dSPE | PSA, C18, Multi-walled Carbon Nanotubes | Tea | acs.org |
| MSPE | Multi-walled Carbon Nanotubes | Environmental Water | mdpi.com |
Chromatographic Separation Techniques
Chromatography is essential for separating the target analyte from other compounds in the sample extract prior to detection. Both high-performance liquid chromatography and gas chromatography have been successfully applied to the analysis of clofentezine and its metabolites.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pesticide residues, including clofentezine and its metabolites. fao.orgchinese-pesticide.com When coupled with a Ultraviolet (UV) detector, it provides a robust and reliable method for quantification. tandfonline.comfao.org
For the determination of clofentezine, a C18 column is frequently used for separation. tandfonline.com The mobile phase typically consists of a mixture of acetonitrile and water, often in an isocratic elution mode. tandfonline.com The detection wavelength is commonly set at 268 nm for optimal sensitivity. tandfonline.comiaea.org In some methods, a mobile phase of methanol (B129727) and water has also been used with UV detection at 254 nm. researchgate.net
The performance of HPLC-UV methods for clofentezine analysis has been well-validated. For instance, in the analysis of tangerine and soil, a linear relationship was achieved in the concentration range of 0.05 to 5.0 mg/kg, with recoveries ranging from 75.9% to 117.7% and relative standard deviations (RSDs) below 8.2%. tandfonline.com Similarly, a method for fruits demonstrated mean recoveries between 81% and 96% with coefficients of variation from 8.9% to 12.5%. researchgate.net
Table 3: HPLC-UV Method Parameters for Clofentezine Analysis
| Parameter | Details | Source |
| Column | C18 (4.6 mm × 250 mm × 5 µm) | tandfonline.com |
| Mobile Phase | Acetonitrile and Water (1:1, v/v) | tandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Detection Wavelength | 268 nm | tandfonline.comiaea.org |
| Alternative Mobile Phase | Methanol and Water (70:30, v/v) | researchgate.net |
| Alternative Wavelength | 254 nm | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and analysis of pesticide residues. While less common than HPLC for clofentezine itself due to its potential thermal instability, GC methods have been developed, often coupled with mass spectrometry. epa.govthermofisher.com
For multi-residue analysis of pesticides in fruits and vegetables, GC-MS/MS is frequently used. thermofisher.com The QuEChERS extraction method is often the sample preparation procedure of choice. thermofisher.com The final extract is typically reconstituted in a suitable solvent like a mixture of acetone and hexane before injection into the GC system. thermofisher.com A DB5-MS column is commonly used for separation, and the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection. eurl-pesticides.eu
Spectrometric Detection and Quantification Methods
Mass spectrometry (MS) coupled with chromatographic techniques provides highly sensitive and selective detection and quantification of pesticide metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the determination of clofentezine and its metabolites in various matrices, including food of plant origin, water, and body fluids. nih.gov This technique offers low limits of quantification (LOQ), typically around 0.01 mg/kg in food commodities. nih.gov For water analysis, LOQs as low as 0.05 μg/L can be achieved. nih.gov
In the analysis of pesticide residues in cereals using the QuEChERS method, LC-MS/MS is employed for the quantification of a wide range of compounds, including clofentezine. eurl-pesticides.eu Similarly, for the analysis of pet feed, LC-MS/MS is used in conjunction with a QuEChERS-based method with a freezing-out clean-up step. ulpgc.es
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also a valuable tool, particularly for multi-residue screening. eurl-pesticides.euthermofisher.com It provides excellent selectivity and sensitivity, which is crucial for overcoming matrix effects in complex samples like fruits and vegetables. thermofisher.com
High-resolution mass spectrometry (HRMS), such as Orbitrap technology, has also been applied to the analysis of pesticide residues in challenging matrices like tea. This allows for the simultaneous screening of a large number of pesticides and their metabolites with high mass accuracy. acs.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely adopted technique for the analysis of pesticide residues, including clofentezine and its metabolites. arxiv.org This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of these compounds in complex samples such as food and environmental matrices. arxiv.org The process involves separating the target analytes from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
In a typical LC-MS/MS analysis of clofentezine, a reversed-phase column, such as a C18 column, is used for separation. eurl-pesticides.euacs.orgeurl-pesticides.eu The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, frequently with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. eurl-pesticides.euacs.org
Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu This involves selecting a specific precursor ion for the analyte of interest and then monitoring for one or more of its characteristic product ions. This high degree of specificity minimizes interference from other compounds in the sample matrix. For clofentezine, common precursor ions are [M+H]+, and characteristic product ions are monitored for quantification and confirmation. nih.govtandfonline.com
The table below summarizes typical parameters used in LC-MS/MS methods for clofentezine analysis.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | Reversed-phase (e.g., C18) eurl-pesticides.euacs.orgeurl-pesticides.eu |
| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., formic acid, ammonium formate) eurl-pesticides.euacs.org |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode eurl-pesticides.eueurl-pesticides.eu |
| Analysis Mode | Multiple Reaction Monitoring (MRM) eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu |
| Precursor Ion (m/z) | 303.0 acs.orgnih.govtandfonline.com |
| Product Ions (m/z) | 138.1, 102.1 acs.orgtandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for the determination of clofentezine and its metabolites. iaea.org It is particularly suitable for volatile and thermally stable compounds. Similar to LC-MS/MS, GC-MS combines the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.
In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the different boiling points and affinities of the compounds for the stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
For the analysis of clofentezine, a capillary column with a non-polar or medium-polarity stationary phase is often used. thermofisher.com The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. thermofisher.com
The following table outlines common parameters for the GC-MS analysis of clofentezine.
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., DB-5ms) eurl-pesticides.eueurl-pesticides.eu |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) eurl-pesticides.eu |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) thermofisher.com |
| Characteristic Ions (m/z) | 304.01, 138.01, 132.01 thermofisher.com |
Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Standard Characterization
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method used for the characterization and certification of reference standards, including that of clofentezine. vwr.comfujifilm.comsigmaaldrich.commtender.gov.md Unlike chromatographic techniques that rely on comparison with a known standard, qNMR can provide a direct measurement of the concentration of a substance without the need for a specific reference standard of the same compound.
The principle of qNMR is based on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) in a molecule and the number of those nuclei in the sample. By comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material with a known concentration, the absolute concentration of the analyte can be determined.
For clofentezine, qNMR would involve dissolving a precisely weighed amount of the clofentezine sample and a certified internal standard in a suitable deuterated solvent. nih.gov The ¹H NMR spectrum is then recorded, and the integrals of specific, well-resolved signals from both clofentezine and the internal standard are compared to calculate the purity of the clofentezine sample.
The use of qNMR ensures the accuracy and traceability of clofentezine reference standards, which are then used to calibrate other analytical instruments like LC-MS/MS and GC-MS for routine analysis. fujifilm.comtcichemicals.com
Isotopic Labeling Techniques for Metabolic Tracing
Isotopic labeling is a powerful research tool used to trace the metabolic fate of compounds like clofentezine in biological systems. nih.gov This technique involves replacing one or more atoms in the clofentezine molecule with their stable or radioactive isotopes. inchem.orgpublications.gc.caepa.gov The most commonly used isotopes for this purpose are carbon-14 (B1195169) (¹⁴C) and deuterium (B1214612) (²H or D). inchem.orgmedchemexpress.commedchemexpress.com
Once the isotopically labeled clofentezine is administered to an organism or introduced into an environmental system, its metabolic pathway can be followed by detecting the isotopic label in the resulting metabolites. inchem.org For example, studies using ¹⁴C-labeled clofentezine have been conducted in rats, cows, and goats to understand its absorption, distribution, metabolism, and excretion. inchem.orgfederalregister.gov In these studies, the radioactivity from the ¹⁴C label is tracked in various tissues, milk, urine, and feces to identify the major metabolites and determine the primary routes of elimination. inchem.orgfederalregister.gov
Similarly, deuterium-labeled clofentezine (clofentezine-d8) can be used as an internal standard in quantitative analysis by mass spectrometry. medchemexpress.commedchemexpress.com The use of a stable isotope-labeled internal standard that has nearly identical chemical and physical properties to the analyte but a different mass allows for very accurate and precise quantification by correcting for any analyte loss during sample preparation and analysis.
The insights gained from isotopic labeling studies are fundamental to understanding the biotransformation of clofentezine and identifying its major metabolites, such as Clofentezine Metabolite 1.
Method Validation and Quality Control in Research Settings
Method validation is a critical process in analytical chemistry that demonstrates an analytical method is suitable for its intended purpose. eurl-pesticides.eueurl-pesticides.euoecd.org In the context of research on clofentezine and its metabolites, rigorous method validation ensures the reliability, accuracy, and precision of the data generated. academicjournals.org Quality control (QC) procedures are implemented alongside validated methods to maintain the ongoing performance of the analysis. lcms.cz
A typical method validation for the analysis of clofentezine and its metabolites would include the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. acs.org
Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true or accepted reference value. This is often determined through recovery studies by analyzing spiked blank samples. academicjournals.org
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is usually expressed as the relative standard deviation (RSD) and includes repeatability (within-day precision) and reproducibility (between-day or inter-laboratory precision). academicjournals.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. academicjournals.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.orgacademicjournals.org
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality control in a research setting involves the routine analysis of QC samples, such as blank samples, spiked samples, and certified reference materials, alongside the test samples to monitor the performance of the analytical method over time. lcms.cz This ensures that the data generated for clofentezine and its metabolites are consistently reliable and defensible.
Biological Relevance and Ecotoxicological Implications of Clofentezine Metabolite 1
Role in Acaricidal Efficacy (if any direct activity)
The primary mode of action for clofentezine (B1669202) is as a mite growth regulator, specifically targeting the egg and early larval stages of spider mites. nih.govinchem.org Its effectiveness is attributed to interference with cell growth and differentiation during embryonic development. fao.org Extensive research has focused on the acaricidal properties of the parent compound, clofentezine. nih.gov However, there is a lack of available scientific literature to suggest that its metabolites, including 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, possess any direct ovicidal or larvicidal activity against target mite species. The biological activity is associated with the parent molecule, and its degradation is considered a detoxification process in terms of acaricidal efficacy.
Non-Target Organism Exposure and Ecotoxicological Assessment
The environmental fate and behavior of clofentezine's metabolites are crucial for understanding their potential impact on non-target organisms. nih.govdowntoearth.org.in Regulatory bodies such as the European Food Safety Authority (EFSA) have reviewed the ecotoxicology of clofentezine and its primary metabolites.
Clofentezine can dissipate in aquatic systems, forming metabolites that may expose aquatic life. researchgate.net The primary hydrolysis product is 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide (AE C593600), which can further degrade to other compounds like 2-chlorobenzonitrile (B47944) (2-CBN) and 2-chlorobenzoic acid (2-CBA). herts.ac.uk
According to the EFSA peer review, acute toxicity studies on relevant metabolites (including AE C593600, 2-CBN, and 2-CBA) were assessed, and a low acute risk to aquatic organisms was concluded. nih.gov However, the same review identified a significant data gap concerning the chronic toxicity of these metabolites to aquatic organisms, with the exception of sediment-dwelling species. nih.gov This lack of long-term toxicity data prevents a complete characterization of the chronic risk these transformation products may pose to fish, aquatic invertebrates, and algae.
| Metabolite | Organism Group | Endpoint | Toxicity Value | Conclusion | Source |
| AE C593600, 2-CBN, 2-CBA, 1,2-DCBH, 2-CBZ | Fish, Invertebrates, Algae | Acute | Data not publicly available | Low Acute Risk | nih.gov |
| AE C593600, 2-CBN, 2-CBA, 1,2-DCBH, 2-CBZ | Fish, Invertebrates, Algae | Chronic | Data not available | Data Gap Identified | nih.gov |
| AE C593600 | Sediment Dwelling Organisms (Chironomus riparius) | Chronic | Data not publicly available | Low Risk | researchgate.net |
The risk to terrestrial invertebrates from clofentezine metabolites is not well-documented in publicly available literature. While the parent compound, clofentezine, is considered moderately toxic to honeybees and earthworms, specific studies on its metabolites are scarce. herts.ac.uk Regulatory assessments have not highlighted specific risks from the metabolites to these organisms, but this may be due to a lack of data rather than a confirmed absence of effect. The potential for exposure exists, as metabolites like 2-chlorobenzoic acid and hydrazide-hydrazone (AE C593600) are known to form in soil. herts.ac.uk Further research is needed to fully assess the potential sublethal or chronic effects on crucial soil organisms like earthworms and pollinators such as honeybees. nih.govresearchgate.net
The toxicological profile of clofentezine metabolites in vertebrates appears to vary by compound. The parent substance has a low acute mammalian toxicity, with an oral LD50 in rats of >5200 mg/kg. herts.ac.uk However, concerns have been raised about specific metabolites.
Notably, the metabolite 2-chlorobenzonitrile (2-CBN) has been shown to be more acutely toxic to rats than the parent compound clofentezine. nih.gov The dermal LD50 for 2-CBN in rabbits is reported to be between 340 and 600 mg/kg. fishersci.com For avian species, there is a lack of specific toxicity data for clofentezine metabolites. While the parent compound is considered highly toxic to birds on a chronic basis, the acute oral LD50 is relatively high, indicating slight acute toxicity. herts.ac.ukepa.govepa.gov The potential toxicity of ingested metabolites to avian species remains an area requiring further investigation. nih.gov
Interactive Data Table: Avian and Mammalian Toxicity of Clofentezine and Metabolite 2-CBN
| Compound | Species | Endpoint | Toxicity Value | Classification | Source |
| Clofentezine (parent) | Rat | Acute Oral LD50 | > 5200 mg/kg | Low | herts.ac.uk |
| 2-Chlorobenzonitrile (2-CBN) | Rat | Acute Oral | Data not available; more toxic than parent | - | nih.gov |
| 2-Chlorobenzonitrile (2-CBN) | Rabbit | Acute Dermal LD50 | 340 - 600 mg/kg | Moderately Toxic | fishersci.com |
| Clofentezine (parent) | Bobwhite Quail | Acute Oral LD50 | > 3000 mg/kg | Slightly to Practically Non-toxic | inchem.org |
| Clofentezine Metabolites | Avian Species | Acute Oral LD50 | Data not available | - | - |
Influence on Biochemical Parameters and Enzyme Induction in Non-Human Species
The parent compound, clofentezine, has been shown to cause hepatotoxicity in studies with rats and dogs, including liver enlargement and effects on the thyroid. nih.gov These effects are often linked to the induction of hepatic microsomal mixed-function oxidases, such as cytochrome P450 enzymes. inchem.org
While there is a clear biochemical response to the parent compound, specific studies investigating the capacity of its metabolites to induce similar enzymatic or other biochemical changes in non-target vertebrate or invertebrate species are not available in the public domain. Research on Tetranychus urticae, a target mite species, demonstrated that exposure to clofentezine led to increased activity of detoxifying enzymes like esterases, glutathione (B108866) S-transferase (GST), and P450 monooxygenases, which is a mechanism of resistance. researchgate.net This indicates an interaction with these key biochemical pathways, but it is unknown if metabolites alone can trigger such responses in non-target organisms.
Bioavailability and Potential Bioaccumulation in Food Chains (non-human)
The potential for a substance to accumulate in organisms is a key part of its environmental risk profile. nih.gov For the parent compound clofentezine, the potential for bioaccumulation is considered low, partly due to its relatively rapid hydrolysis in aquatic environments. herts.ac.uk
Comparative Metabolite Studies and Cross Species Analysis of Clofentezine Metabolite 1
Inter-Species Differences in Metabolic Profiles (e.g., rodents vs. ruminants)
Studies comparing the metabolism of clofentezine (B1669202) in various mammalian species have found that while the types of metabolites produced are generally consistent, their proportions can differ dramatically. inchem.org The metabolic fate of clofentezine has been examined in rodents (rats, mice), rabbits, dogs, baboons, and ruminants (calves). inchem.org
A key divergence is observed between rodents and ruminants. In calves, a representative ruminant species, the primary metabolic route is the hydroxylation of the phenyl ring. inchem.org This pathway leads to the formation of Clofentezine Metabolite 1 and other hydroxylated derivatives. Conversely, in rodents like rats and mice, the dominant metabolic pathway involves methylthiolation, where a chlorine atom is substituted with a methylthio group. inchem.org This fundamental difference dictates the primary metabolites found in each type of animal. In baboons, the metabolic profile aligns more closely with that of ruminants, with hydroxylation being the more significant pathway. inchem.org
| Species Group | Example Species | Major Metabolic Pathway |
|---|---|---|
| Ruminants | Calves, Goats | Hydroxylation |
| Rodents | Rats, Mice | Methylthiolation |
| Primates | Baboons | Hydroxylation |
| Lagomorphs | Rabbits | Methylthiolation |
Qualitative and Quantitative Comparisons of Metabolic Pathways
The biotransformation of clofentezine proceeds along two main, competing pathways, which accounts for the majority of its metabolism. inchem.orgfao.org
Hydroxylation Pathway : This pathway involves the direct oxidation of one of the chlorophenyl rings, leading to the formation of hydroxylated metabolites. inchem.org The primary products are 3-, 4-, and/or 5-hydroxyclofentezine, which includes the specific compound designated as this compound. These metabolites can exist in free form or be further processed through conjugation. inchem.org In species where this pathway is dominant, such as calves, these hydroxylated derivatives represent the most abundant metabolites. inchem.org
Methylthiolation Pathway : This alternative route involves a more complex transformation. It begins with hydroxylation at the 3-phenyl position, followed by the replacement of the chlorine atom on the same phenyl ring with a methylthio (-SCH₃) group. inchem.org This results in the formation of 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine. inchem.org This metabolite can subsequently be conjugated with glutathione (B108866), cysteine, or mercapturic acid. inchem.org This pathway is quantitatively more important in rodents and rabbits. inchem.org
The quantitative distinction is crucial; while both pathways may be active in a given species, the balance between them determines the metabolic signature.
| Pathway | Key Reaction | Primary Metabolites | Predominant In |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to a phenyl ring | 3-, 4-, and 5-hydroxyclofentezine (including Metabolite 1) | Calves, Baboons |
| Methylthiolation | Replacement of a chlorine atom with a methylthio (-SCH₃) group | 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine and its conjugates | Rats, Mice, Rabbits |
Comparative Biotransformation in Plant and Animal Systems
The metabolism of pesticides like clofentezine shows fundamental differences between plant and animal systems, particularly concerning the ultimate fate of the metabolites. nih.govnih.gov
Animal Systems : Animals possess efficient excretory systems to eliminate foreign compounds. Following biotransformation—whether by hydroxylation or other reactions—metabolites are typically conjugated to increase water solubility and are then excreted from the body, primarily via feces and urine. nih.govnih.gov This process serves to detoxify and remove the substances.
Plant Systems : Plants generally exhibit similar initial biotransformation reactions, such as oxidation and hydrolysis, to those seen in animals. nih.gov However, plants lack a dedicated excretory system. nih.govnih.gov Consequently, terminal metabolites are not eliminated but are instead stored. They often form conjugates with endogenous molecules like sugars (glycosides) or become incorporated into insoluble residues within the plant's structural components, such as lignin. nih.gov This means that while an animal may clear clofentezine and its metabolites, a plant may accumulate them over time.
Therefore, while both systems may produce hydroxylated metabolites like this compound, the metabolite's persistence and location differ entirely—being removed in animals but sequestered in plants.
Implications of Metabolic Divergence for Environmental and Ecological Assessment
The divergence in metabolic pathways and the fate of metabolites across species have significant consequences for environmental and ecological risk assessment. frontiersin.org
First, the quantitative differences in metabolism between test animals (often rodents) and other species, including ruminants and wildlife, mean that toxicological data cannot be directly extrapolated. frontiersin.org If this compound has a different toxicity profile than the metabolites from the methylthiolation pathway, then species that favor the hydroxylation pathway may face a different level of risk. The metabolite 2-CBN, for example, has been shown to be more acutely toxic than the parent clofentezine. nih.gov
Second, the difference between plant and animal biotransformation affects the exposure risk for organisms within the food web. Metabolites stored in plant tissues remain bioavailable to herbivores, introducing the potential for dietary exposure to compounds that an animal would have otherwise excreted. This persistence in crops is a key consideration for setting maximum residue limits (MRLs) for human and animal consumption.
Finally, a comprehensive understanding of these metabolic differences is essential for building accurate environmental fate models. Predicting whether a pesticide's residues will be primarily excreted and degraded in soil and water or stored within plant biomass is critical for assessing long-term environmental impact and ensuring the safety of the broader ecosystem. europa.eu
Future Research Directions and Advanced Methodological Considerations for Clofentezine Metabolite 1
Elucidation of Minor Metabolic Pathways and Unidentified Metabolites
The biotransformation of clofentezine (B1669202) is known to be complex, resulting in numerous metabolic products. While major pathways have been identified, a significant number of minor and unidentified metabolites remain, representing a critical data gap. In studies with rats, for instance, metabolism of the parent compound was extensive, with analyses revealing more than 20 distinct metabolites in feces and over 10 in urine. inchem.org Many of these were present in small quantities, often less than 1% of the administered dose, and were not structurally identified. inchem.org
Two primary metabolic routes are recognized: hydroxylation of the phenyl rings and the replacement of a chlorine atom with a methylthio group. epa.gov However, it is acknowledged that these pathways can lead to a variety of other minor metabolites, such as free and conjugated di-hydroxy clofentezine and conjugates of glutathione (B108866), mercapturic acid, and cysteine. epa.gov Fecal analysis has shown that after extraction, a portion of the radioactivity corresponds to several unidentified materials, highlighting the need for more exhaustive characterization. epa.gov Future research must prioritize the isolation and structural elucidation of these unknown compounds. Advanced analytical techniques are crucial to build a complete metabolic map, which is essential for understanding the full toxicological and environmental implications of clofentezine use.
Advanced Omics Approaches (e.g., metabolomics, proteomics) in Biotransformation Studies
To achieve a deeper understanding of the biological impact of Clofentezine Metabolite 1, future studies should incorporate advanced "omics" technologies. Metabolomics and proteomics offer powerful, high-throughput tools to investigate the subtle and broad-spectrum effects of xenobiotics on biological systems.
Metabolomics: This approach can provide a comprehensive snapshot of the metabolic profile of an organism or cell culture exposed to this compound. By employing techniques like high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or ion mobility spectrometry (IMS), researchers can perform non-targeted analyses to identify alterations in endogenous metabolic pathways. nih.govnih.gov For example, studies on other pesticides have revealed significant changes in glycerophospholipid metabolism, linoleic acid metabolism, and amino acid metabolism in exposed individuals. nih.gov Applying this to this compound could reveal its specific mechanisms of toxicity and identify novel biomarkers of exposure.
Proteomics: This technology focuses on the large-scale study of proteins, including their structure and function. Investigating changes in the proteome of organisms exposed to this compound can help identify specific protein targets and signaling pathways affected by the compound. This can elucidate mechanisms of action and potential toxicity that are not apparent from traditional toxicological studies.
The integration of these omics approaches can provide a systems-biology perspective on the biotransformation and effects of this compound, moving beyond simple metabolite identification to a more functional and holistic understanding of its biological interactions.
Development of Predictive Models for Environmental Fate and Disposition
Predictive modeling is an essential tool for assessing the environmental risk of pesticides and their metabolites. While models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) are used, there is a need to develop and refine models specifically for key metabolites like this compound. nih.govfrontiersin.org Such models are crucial for predicting the metabolite's persistence, mobility, and potential for leaching into groundwater or transport to surface water bodies under various environmental conditions. frontiersin.orgscience.gov
Future research should focus on:
Integrating Quantitative Structure-Property Relationship (QSPR) Models: These models can predict the physicochemical properties and environmental parameters of a metabolite based on its chemical structure, providing essential input data for fate models when experimental data is scarce. frontiersin.orgcore.ac.uk
Developing Compartment-Specific Models: Environmental fate can vary significantly between different compartments (e.g., soil, plant surfaces, water). Models that can account for different transformation rates and pathways in each compartment are needed for a more accurate assessment. frontiersin.org
Utilizing Advanced Statistical Approaches: Bayesian inference models can be used to characterize the distribution and variability of experimental data, such as biodegradation half-lives, creating more robust and reliable datasets to build and validate predictive environmental models. nih.gov
By developing sophisticated and validated models for this compound, regulators and scientists can better anticipate its environmental behavior and implement appropriate risk mitigation strategies.
Assessment of Long-Term Ecological Impacts of Metabolite Persistence
The persistence of a chemical in the environment is a key factor in determining its potential for long-term ecological harm. Clofentezine has been shown to have moderate to high persistence in soil and its persistence in water is highly dependent on pH, with half-lives ranging from a few days to two months. nih.govacademicjournals.org Given that metabolites can also be persistent, it is imperative to conduct long-term ecotoxicological studies on this compound.
The parent compound, clofentezine, has been associated with a high long-term risk to birds, mammals, and aquatic organisms. nih.gov This raises concerns about the potential impacts of its persistent metabolites. Future research must address the chronic toxicity of this compound to a range of non-target organisms, including:
Soil organisms: Assessing effects on earthworms and microbial communities.
Aquatic life: Evaluating impacts on fish, invertebrates, and algae through multi-generational studies.
Terrestrial vertebrates: Investigating potential reproductive and developmental effects in birds and mammals.
These long-term studies are essential to determine if the persistence of this compound in soil and water could lead to adverse ecological effects, ensuring that environmental risk assessments are comprehensive and protective.
Investigation of Synergistic or Antagonistic Interactions with Other Environmental Contaminants
In the environment, chemical contaminants rarely exist in isolation. This compound is likely to be present in soil and water systems alongside a complex mixture of other pesticides, industrial chemicals, and their degradation products. These co-contaminants can interact, leading to effects that are different from those of the individual substances. These interactions can be synergistic (a greater-than-additive effect), antagonistic (a less-than-additive effect), or additive. researchgate.net
Currently, there is a significant lack of data on how this compound interacts with other common environmental pollutants. This represents a major uncertainty in risk assessment. Future research should be directed towards:
Binary and Mixture Toxicity Studies: Conducting controlled laboratory experiments to assess the combined effects of this compound and other prevalent contaminants on representative ecological receptors.
Mechanism-Based Investigations: Exploring the biochemical and physiological mechanisms underlying any observed synergistic or antagonistic interactions.
Understanding these interactions is critical for accurately predicting the real-world ecological risk posed by this compound in contaminated environments.
Refinement of Analytical Methods for Trace-Level Detection in Complex Matrices
Reliable risk assessment depends on the ability to accurately measure the concentration of contaminants in various environmental and biological samples. A range of analytical methods, including high-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS), have been developed for clofentezine and its metabolites. epa.govnih.govresearchgate.net Existing methods can achieve limits of detection in the range of 0.005 to 0.05 µg/g in matrices like fruit and tea. nih.govresearchgate.net
However, to assess long-term, low-dose exposure and to monitor for trace contamination in complex matrices like soil, sediment, water, and animal tissues, further refinement of these methods is necessary. Future work should focus on:
Improving Sensitivity and Selectivity: Developing methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to lower the limits of quantification (LOQ) well below current regulatory requirements. nih.gov
Addressing Complex Matrices: Optimizing extraction and clean-up procedures to minimize matrix interference and improve recovery from challenging samples like fatty tissues and high-organic-content soils. epa.gov
Analysis of Bound Residues: Developing robust methods to release and quantify residues that are chemically bound to matrix components, as these are often missed by conventional extraction techniques. epa.gov
Enhanced analytical capabilities will provide more accurate data for exposure modeling, environmental monitoring, and toxicological research.
Exploration of Bioremediation or Degradation Enhancement Strategies for Environmental Contamination
Where environmental contamination with clofentezine and its metabolites has occurred, effective and sustainable remediation strategies are needed. Bioremediation, which uses microorganisms or their enzymes to break down pollutants, and phytoremediation, which uses plants, are promising, environmentally friendly approaches. iastate.edunih.govuhasselt.be
Future research should explore the potential for these technologies to mitigate contamination by this compound. Key research areas include:
Screening for Degrading Microorganisms: Isolating and identifying bacteria and fungi from contaminated soils that are capable of using this compound as a carbon or nitrogen source. openaccesspub.org
Identifying Degradative Enzymes and Pathways: Characterizing the specific enzymes and metabolic pathways involved in the microbial degradation of the metabolite. This knowledge can be used to optimize remediation conditions.
Phytoremediation Potential: Evaluating different plant species for their ability to uptake, metabolize (phytodegradation), or stimulate microbial degradation in the root zone (rhizodegradation) of this compound. uhasselt.be
Optimizing Conditions: Investigating how environmental factors such as soil pH, nutrient levels, and oxygen availability can be managed to enhance the rate and extent of biological degradation through techniques like bioventing or land-farming. inflibnet.ac.in
Developing these strategies could provide practical and cost-effective solutions for cleaning up environments impacted by this pesticide metabolite.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Clofentezine Metabolite 1 in biological samples?
Liquid chromatography-mass spectrometry (LC/MS) is the primary method, with tools like XCMS for nonlinear retention time alignment, peak detection, and metabolite matching. This approach dynamically identifies endogenous metabolites as internal standards and corrects retention time variations without predefined standards . For quantification, ensure ion intensity comparisons across samples after normalization, and report raw data alongside preprocessing steps (e.g., missing value imputation) in repositories like Metabolomics Workbench .
Q. How should researchers optimize sample preparation to minimize matrix interference for this compound analysis?
Use standardized protocols for homogenization, extraction, and derivatization, tailored to the biological matrix (e.g., urine, plasma). Include blank samples and internal standards to control for contamination and signal drift. Document all steps in supplementary materials, adhering to guidelines like MetaboLights, to ensure reproducibility .
Q. What statistical methods are appropriate for initial exploratory analysis of this compound datasets?
Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) can identify patterns or outliers in untargeted metabolomics data. Normalize data to account for batch effects and use nonparametric tests (e.g., Mann-Whitney U) for small sample sizes. Report effect sizes and confidence intervals to contextualize findings .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s metabolic pathways across studies?
Conduct meta-analyses using harmonized datasets from public repositories (e.g., Metabolomics Workbench) to assess inter-study variability. Apply pathway enrichment analysis to identify context-dependent interactions. Validate hypotheses via isotope tracing or CRISPR-edited cell models to isolate specific enzymatic activities .
Q. What experimental design strategies mitigate batch effects and inter-laboratory variability in multi-center studies?
Implement a randomized block design with interspersed quality control (QC) samples analyzed in each batch. Use mixed-effects models to statistically adjust for batch and instrument variability. Share metadata (e.g., collection date, instrument parameters) in standardized formats to enable cross-validation .
Q. How can this compound data be integrated with transcriptomic or proteomic datasets to elucidate mechanistic roles?
Employ multi-omics integration tools (e.g., weighted gene co-expression networks) to correlate metabolite levels with gene/protein expression. Use machine learning (e.g., random forests) to prioritize key biomarkers. Validate predictions using in vitro assays, such as enzyme inhibition studies or organoid models .
Q. What computational models are suitable for predicting this compound’s interactions in complex biological systems?
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model metabolite-enzyme binding dynamics. For large-scale systems, apply kinetic Monte Carlo methods to simulate metabolic flux. Validate predictions with experimental kinetic parameters (e.g., , ) measured via enzyme assays .
Methodological Reporting & Reproducibility
Q. What metadata is critical to report for Clofentezine Metolate 1 studies to ensure reproducibility?
Include sample collection protocols (e.g., fasting status, anticoagulants), instrument settings (e.g., ionization mode, collision energy), and preprocessing steps (e.g., noise filtering thresholds). Use structured templates like the Metabolomics Standards Initiative (MSI) and deposit raw data in public repositories with unique identifiers .
Q. How should researchers handle missing data or non-detects in this compound datasets?
Apply probabilistic imputation (e.g., k-nearest neighbors) for missing values caused by technical limits. For non-detects, use survival analysis methods (e.g., Tobit regression) to model censored data. Clearly distinguish between biological absence and technical limitations in reporting .
Q. What validation steps are essential when proposing this compound as a biomarker?
Split cohorts into discovery and validation sets, ensuring demographic and clinical homogeneity. Use receiver operating characteristic (ROC) curves to assess diagnostic accuracy. Replicate findings in independent cohorts and test for confounding variables (e.g., age, comorbidities) via multivariable regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
